Pellitorine
Overview
Description
Mechanism of Action
Target of Action
Pellitorine (PLE) is a naturally occurring compound found in several plant species . It is classified as an alkaloid and belongs to the class of compounds known as amides . The primary targets of this compound are the Argulus spp., a branchiuran crustacean species that parasitizes freshwater and marine fish . These parasites pose a significant challenge for aquaculture, and this compound has been shown to be effective in preventing their infestations in goldfish .
Mode of Action
This compound interacts with its targets by inducing reactive oxygen species (ROS) generation and cellular damage in the Argulus . This interaction results in profound degenerative responses in the thoracic region and both the front and rear sections of the midgut in mosquito larvae, specifically targeting osmoregulation-related processes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the immune response of the host organism. Specifically, this compound enhances the immune response of goldfish by promoting superoxide dismutase (SOD) and catalase (CAT) in Argulus-infected goldfish . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the host organism from oxidative stress.
Pharmacokinetics
It has been found that a dosage of 5 mg/ml of this compound was able to detach 80% of the argulus from goldfish within 12 hours . The therapeutic index was found to be 5.99, suggesting that this compound is a safe drug .
Result of Action
The result of this compound’s action is the detachment of Argulus from the host organism, thereby preventing infestation . Additionally, it enhances the immune response of the host organism, promoting the production of enzymes that detoxify reactive oxygen species . This leads to a reduction in cellular damage in the Argulus, effectively controlling the parasite population .
Action Environment
The action of this compound is influenced by the environment in which it is applied. In the context of aquaculture, the effectiveness of this compound in preventing Argulus infestations can guide its use at an optimal dosage to control Argulus infestation in goldfish . .
Biochemical Analysis
Biochemical Properties
Pellitorine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to enhance the immune response by promoting the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT) in goldfish infected with Argulus spp. . Additionally, this compound induces the generation of reactive oxygen species (ROS), leading to cellular damage in parasites . These interactions highlight this compound’s potential as an antiparasitic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has demonstrated strong cytotoxic activities against cancer cell lines such as HL60 and MCT-7 . This compound influences cell function by disrupting cell signaling pathways, leading to apoptosis in cancer cells . Moreover, it has been found to inhibit the expression of cell adhesion molecules and reduce leukocyte migration in endothelial cells . These effects suggest that this compound can modulate immune responses and inhibit cancer cell proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, leading to the generation of ROS and subsequent cellular damage in parasites . In cancer cells, this compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways . Additionally, this compound has been shown to inhibit the TRPV1 ion channel, which plays a role in pain perception and inflammation . These molecular interactions underline this compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated stability and sustained activity in various in vitro and in vivo studies . For instance, its antiparasitic effects in goldfish were maintained over a 12-hour period, with a significant reduction in parasite load . Long-term studies have also shown that this compound can inhibit inflammatory responses and reduce sepsis-related mortality in animal models . These findings suggest that this compound has a stable and lasting impact on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In goldfish, a dosage of 5 mg/mL was found to be effective in detaching 80% of Argulus spp. within 12 hours . Higher dosages of this compound have been associated with increased toxicity and adverse effects, highlighting the importance of determining optimal dosages for therapeutic use . In cancer studies, this compound exhibited dose-dependent cytotoxicity, with higher concentrations leading to greater apoptosis in cancer cells .
Metabolic Pathways
This compound is involved in several metabolic pathways, including methylenedioxy group demethylation and oxidation reactions . These metabolic processes are facilitated by liver microsomes and vary between species . The primary metabolite of this compound has been identified and characterized, providing insights into its metabolic fate and potential interactions with other compounds . Understanding these pathways is crucial for optimizing this compound’s therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It has been shown to interact with transporters and binding proteins, influencing its localization and accumulation . This compound’s ability to inhibit the TRPV1 ion channel suggests that it can modulate calcium transport and signaling pathways . These interactions play a role in its therapeutic effects and distribution within the body.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. It has been observed to localize to specific compartments, such as mitochondria, where it disrupts mitochondrial function and induces apoptosis in cancer cells . Additionally, this compound’s interactions with ion channels and transporters suggest that it may be targeted to specific cellular membranes . Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pellitorin can be synthesized through the reaction of isobutylamine with deca-2,4-dienoic acid under specific conditions. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of pellitorin involves the extraction of the compound from natural sources like the roots of Piper nigrum. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then concentrated and purified using chromatographic techniques .
Types of Reactions:
Oxidation: Pellitorin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form saturated amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of pellitorin.
Reduction: Saturated amides.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Pellitorin has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying amide bond formation and reactions.
Biology: Investigated for its role in plant defense mechanisms and allelopathic effects.
Medicine: Exhibits anti-inflammatory, anti-diabetic, anti-cancer, and anti-bacterial properties. .
Industry: Used in the formulation of oral hygiene products and as a flavoring agent due to its pungent taste.
Comparison with Similar Compounds
Capsaicin: Another TRPV1 receptor agonist known for its pungent taste and pain-relieving properties.
Piperine: Found in black pepper, shares similar anti-inflammatory and anti-cancer properties.
Uniqueness of Pellitorin:
- Pellitorin is unique due to its dual role as a TRPV1 receptor antagonist and an inhibitor of enzymes like α-glucosidase and ACAT. This dual functionality makes it a versatile compound with multiple therapeutic applications .
Properties
IUPAC Name |
(2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h8-11,13H,4-7,12H2,1-3H3,(H,15,16)/b9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQQZHFHJDIRE-BNFZFUHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301019978 | |
Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless off-white to yellow solid; Spicy herb-type aroma | |
Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | N-Isobutyl (E,E)-2,4-decadienamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1587/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18836-52-7 | |
Record name | Pellitorine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18836-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pellitorine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018836527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E,E)-N-(2-Methylpropyl)-2,4-decadienamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301019978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E,4E)-Isobutyl-deca-2,4-dienamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.574 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2E,4E)-N-(2-methylpropyl)deca-2,4-dienamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELLITORINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IS5231171 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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